A Senior Application Scientist's Technical Guide to 2-Amino-3-bromo-5-nitropyridine (CAS No. 15862-31-4)
A Senior Application Scientist's Technical Guide to 2-Amino-3-bromo-5-nitropyridine (CAS No. 15862-31-4)
Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount. 2-Amino-3-bromo-5-nitropyridine is a quintessential example of a high-value heterocyclic building block.[1] Its pyridine core is a privileged scaffold in medicinal chemistry, and the specific arrangement of its three functional groups—an amine, a bromine atom, and a nitro group—offers a rich and orthogonal reactivity profile. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its diverse applications and safe handling protocols, grounded in the practical insights of a seasoned application scientist.
The power of this molecule lies in its designed reactivity. The bromine atom serves as an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[2] The amino group can be readily acylated or used in nucleophilic substitutions, while the nitro group acts as a strong electron-withdrawing group that influences the ring's reactivity and can be reduced to grant access to a new class of derivatives.[2] This inherent versatility makes 2-Amino-3-bromo-5-nitropyridine a cornerstone intermediate for constructing complex molecular architectures.[1][2]
Compound Identification and Physicochemical Properties
Precise identification is the foundation of any chemical workflow. The Chemical Abstracts Service (CAS) has assigned the number 15862-31-4 to 2-Amino-3-bromo-5-nitropyridine.[3][4] This unique identifier distinguishes it from its isomers and is critical for database searches, procurement, and regulatory compliance.
The key properties of this compound are summarized below, providing a snapshot for experimental planning and characterization.
| Property | Value | Source(s) |
| CAS Registry Number | 15862-31-4 | [3][4][5] |
| IUPAC Name | 3-bromo-5-nitropyridin-2-amine | [3] |
| Molecular Formula | C₅H₄BrN₃O₂ | [3][4][6] |
| Molecular Weight | 218.01 g/mol | [4][6] |
| Appearance | Beige to orange-brown or yellow solid/powder | [3] |
| Solubility | Sparingly soluble in water; more soluble in polar organic solvents like DMF, DMSO, and ethanol. | [3] |
Synthesis and Purification: A Protocol Deep-Dive
The most common and industrially viable synthesis of 2-Amino-3-bromo-5-nitropyridine involves the regioselective bromination of 2-amino-5-nitropyridine.[4] The rationale for this approach is rooted in the directing effects of the substituents on the pyridine ring. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. In 2-amino-5-nitropyridine, the C3 position is ortho to the activating amino group and meta to the deactivating nitro group, making it the most favorable site for electrophilic aromatic substitution.
Experimental Protocol: Bromination of 2-Amino-5-nitropyridine
This protocol is adapted from established laboratory procedures and is designed for clarity and reproducibility.[4]
Objective: To synthesize 2-amino-3-bromo-5-nitropyridine with a high degree of purity.
Materials:
-
2-amino-5-nitropyridine (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.1 eq)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (deionized)
-
Brine
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-amino-5-nitropyridine (e.g., 30 g, 0.22 mol) in acetic acid (200 mL).
-
Cooling: Cool the solution to 10 °C using an ice bath. Causality Note: Lowering the temperature helps control the reaction's exothermicity and minimizes the formation of potential over-brominated byproducts.
-
Bromine Addition: Slowly add bromine (e.g., 38 g, 0.24 mol) dropwise to the solution while maintaining the temperature at 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 20 °C and continue stirring for 30 minutes. Monitor the reaction's completion via Thin Layer Chromatography (TLC).
-
Initial Isolation: Upon completion, collect the precipitated solid product by filtration.
-
Workup - Neutralization: Dissolve the collected solid in ethyl acetate (200 mL). Carefully adjust the pH of this solution to 8-9 by adding saturated aqueous sodium bicarbonate. Trustworthiness Note: This step is crucial to neutralize the acidic acetic acid and any excess HBr, ensuring the product is in its free-base form for efficient extraction.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (100 mL each).
-
Washing and Drying: Combine all organic layers and wash them sequentially with water and then brine. Dry the combined organic layer over anhydrous sodium sulfate.
-
Final Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the final product, 2-amino-3-bromo-5-nitropyridine.[4]
Characterization: The product can be characterized by ¹H-NMR spectroscopy. The expected signals are δ 8.94 (d, J=2.4Hz, 1H), 8.50 (d, J=2.4Hz, 1H), 5.67 (brs, 2H) in CDCl₃.[4]
Synthesis Workflow Diagram
Caption: Synthesis and purification workflow for 2-Amino-3-bromo-5-nitropyridine.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Amino-3-bromo-5-nitropyridine stems from the distinct reactivity of its functional groups, allowing for sequential and selective transformations.
-
The Bromine Atom (C3): This is arguably the most versatile handle on the molecule. As an excellent leaving group, it is primed for a variety of palladium-catalyzed cross-coupling reactions.[2] This enables the straightforward introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR). Key examples include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: For forming C-N bonds.
-
Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes.
-
-
The Nitro Group (C5): This powerful electron-withdrawing group influences the electronics of the entire pyridine ring. Critically, it can be readily reduced to an amino group using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This transformation dramatically alters the molecule's properties and opens up a new set of synthetic possibilities, such as the formation of diamino-pyridines, which are precursors to fused heterocyclic systems like imidazopyridines.[2]
-
The Amino Group (C2): The primary amine can act as a nucleophile, undergo acylation to form amides, or be transformed into a diazonium salt for subsequent Sandmeyer-type reactions.
Key Reaction Pathways
Caption: Major synthetic transformations of 2-Amino-3-bromo-5-nitropyridine.
Applications in Research and Development
The utility of this compound is not theoretical; it is a proven intermediate in the synthesis of numerous high-value molecules.
-
Pharmaceuticals: It is a key building block for synthesizing biologically active agents, including kinase inhibitors for oncology and antiviral compounds.[1][2][3] The ability to rapidly diversify the substitution at the 3-position via cross-coupling makes it ideal for generating libraries of compounds for high-throughput screening.
-
Agrochemicals: The pyridine scaffold is prevalent in modern crop protection. This intermediate serves as a precursor for potent herbicides, insecticides, and fungicides.[1][2]
-
Materials Science: The reactive handles allow for its incorporation into polymers or the synthesis of specialized dyes, enabling the tuning of optical and electronic properties for advanced materials.[1][2]
Safety, Handling, and Storage
As with any reactive chemical, adherence to strict safety protocols is non-negotiable. 2-Amino-3-bromo-5-nitropyridine is considered a hazardous chemical.[3]
GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | [6][7] |
| H319 | Causes serious eye irritation | [6][7] |
| H335 | May cause respiratory irritation | [6][7] |
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[3]
-
Avoid Inhalation: Avoid breathing dust from the solid.[3]
-
Skin and Eye Contact: Prevent contact with skin and eyes. In case of contact, wash the affected skin with plenty of water and flush eyes for several minutes. Seek medical attention if irritation persists.[3]
-
Spill Management: In case of a spill, contain the solid material and clean the area thoroughly, avoiding dust generation.
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and bases to prevent unwanted reactions.[3]
Conclusion
2-Amino-3-bromo-5-nitropyridine (CAS: 15862-31-4) is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity, established synthetic protocols, and proven utility in high-value sectors like pharmaceuticals and agrochemicals make it an indispensable compound in the synthetic chemist's toolbox. By understanding its properties, reaction mechanisms, and safety requirements, researchers can effectively leverage this versatile building block to accelerate the development of novel and complex molecules.
References
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The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.). Chemical Synthesis. Retrieved January 4, 2026, from [Link]
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Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. (n.d.). Chemical Synthesis. Retrieved January 4, 2026, from [Link]
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2-Amino-3-bromo-5-nitropyridine at ₹ 3005/kg in Hyderabad | ID - IndiaMART. (n.d.). IndiaMART. Retrieved January 4, 2026, from [Link]
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